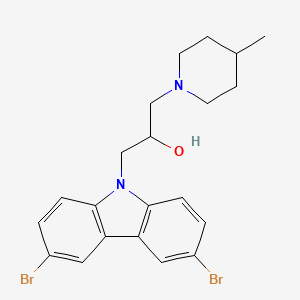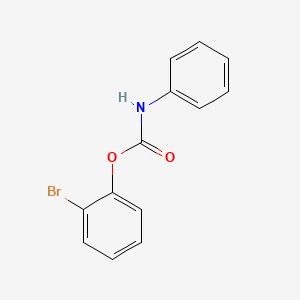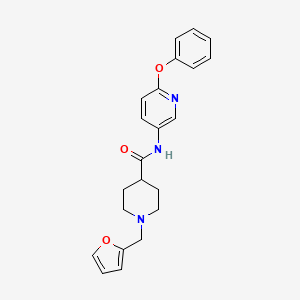![molecular formula C18H25N3O3 B4880477 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide, also known as MPBD or N-[(3R)-1-benzoyl-3-piperidinyl]-N-(4-morpholinylmethyl)carboxamide, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MPBD is a piperidinecarboxamide derivative that has been found to have potential as a therapeutic agent due to its ability to interact with certain biological targets in the body.
作用機序
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide is believed to act on certain biological targets in the body, including the mu-opioid receptor and the dopamine transporter. Its interaction with these targets is thought to result in its potential therapeutic effects, such as its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in animal studies. These effects include increased pain tolerance, decreased drug-seeking behavior, and reduced withdrawal symptoms in opioid-dependent animals. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been found to have potential as an antidepressant, as it has been found to increase levels of certain neurotransmitters in the brain.
実験室実験の利点と制限
One advantage of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to interact with certain biological targets in the body makes it a promising candidate for further research. However, one limitation of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential for abuse, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
将来の方向性
There are several future directions for research involving 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide. One area of research could focus on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. Another area of research could focus on its potential as an anti-addictive agent, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in animal models.
合成法
The synthesis of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzoyl chloride, followed by the reaction of the resulting benzoylpiperidine with morpholine. The final product is obtained through the reaction of the benzoylpiperidinemorpholine with carboxylic acid. This synthesis method has been reported in several scientific publications and is considered reliable.
科学的研究の応用
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
特性
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-17(22)15-4-6-21(7-5-15)18(23)16-3-1-2-14(12-16)13-20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPKONRMGKVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Morpholin-4-ylmethyl)phenyl]carbonyl}piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
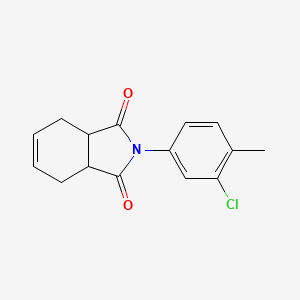
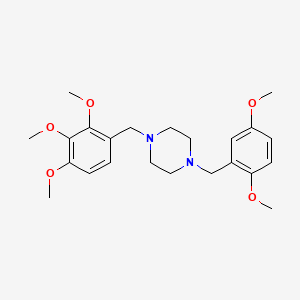

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)
